3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
Description
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-21(17-5-3-8-22-20(17)27-15-7-13-28-14-15)25-11-9-24(10-12-25)19-16-4-1-2-6-18(16)29-23-19/h1-6,8,15H,7,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYBKCKNHBFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]isothiazole and piperazine intermediates, followed by their coupling with the pyridine derivative. Common reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Linkers
Compounds containing piperazine-linked heterocycles are prevalent in medicinal chemistry due to their tunable pharmacokinetic properties. For example:
- N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives of pyrrolidine-2,5-dione (): These derivatives exhibit high 5-HT2A receptor antagonism (Ki = 15–46 nM), attributed to the phenylpiperazine moiety and spiro-cyclohexane substituents. In contrast, replacing the cyclohexane with β-tetralone reduced 5-HT2A affinity, highlighting the sensitivity of receptor binding to substituent bulk and stereoelectronic effects .
- Target Compound : The pyridine-carbonyl-thiolan substituent in the target compound may confer distinct receptor selectivity compared to phenylpiperazine derivatives, as sulfur-containing groups (e.g., thiolan) can enhance membrane permeability or modulate redox interactions.
Heterocyclic Core Modifications
- Pyrazolo[3,4-d]pyrimidines (): These compounds demonstrate isomerization behavior under varying reaction conditions, which influences their stability and bioactivity. For instance, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines exhibit structural rearrangements critical for their pharmacological profiles .
Data Table: Comparative Analysis of Structural and Functional Features
Key Research Findings and Implications
- Piperazine Flexibility: The piperazine linker in the target compound may enhance binding to serotonin or dopamine receptors, as seen in , but its pyridine-thiolan substituents could redirect activity toward novel targets (e.g., kinases or ion channels) .
- Benzothiazole vs. Pyrimidine Cores : Unlike pyrazolopyrimidines, benzothiazoles are less prone to isomerization, offering advantages in drug formulation and stability .
- Sulfur Interactions : The thiolan group’s sulfur atom may facilitate interactions with cysteine residues in enzymes or receptors, a feature absent in cyclohexane or tetralone analogs .
Biological Activity
The compound 3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.46 g/mol. The structure incorporates a benzothiazole moiety linked to a piperazine ring, which is further substituted with a pyridine derivative containing a thiolane ether. This unique arrangement is hypothesized to contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of benzothiazole derivatives has revealed a wide spectrum of pharmacological effects, including:
- Anticancer Activity : Many benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : Compounds containing benzothiazole structures have shown potential as antibacterial and antifungal agents.
- Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective capabilities.
Anticancer Activity
A series of studies have focused on the anticancer properties of benzothiazole derivatives. For instance, compounds structurally related to 3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole were evaluated for their efficacy against human cancer cell lines.
Case Study: Antitumor Efficacy
In one study, various benzothiazole derivatives were tested against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited potent inhibitory effects, with IC50 values as low as 1.2 nM for specific compounds linked to pyridine structures .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 7e | HepG2 | 48 | Induces apoptosis |
| 7d | A431 | 20 | Cell cycle arrest |
| 7f | SW620 | 4.3 | Inhibits proliferation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazoles have been reported to possess broad-spectrum antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .
Research Findings
In vitro studies demonstrated that certain benzothiazole derivatives had minimal inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL against tested bacterial strains. The presence of thiolane groups in the structure may enhance these activities by improving solubility and bioavailability .
Neuroprotective Studies
Preliminary studies suggest that some benzothiazole derivatives may offer neuroprotective benefits by modulating oxidative stress pathways. These compounds can potentially inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
